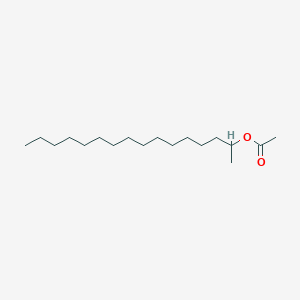![molecular formula C10H16N4 B14668612 5,5'-[(E)-Diazenediyl]dipentanenitrile CAS No. 41295-83-4](/img/structure/B14668612.png)
5,5'-[(E)-Diazenediyl]dipentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(E)-Diazenediyl]dipentanenitrile is an organic compound characterized by the presence of a diazene (N=N) group flanked by two pentanenitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]dipentanenitrile typically involves the reaction of pentanenitrile derivatives with diazene precursors under controlled conditions. One common method involves the use of a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazene intermediate, which then reacts with pentanenitrile to yield the desired compound.
Industrial Production Methods
Industrial production of 5,5’-[(E)-Diazenediyl]dipentanenitrile may involve large-scale diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[(E)-Diazenediyl]dipentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or alcohols (ROH) can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, amides, esters, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-[(E)-Diazenediyl]dipentanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5’-[(E)-Diazenediyl]dipentanenitrile involves its interaction with molecular targets through the diazene and nitrile functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanenitrile: A simpler nitrile compound with similar reactivity but lacking the diazene group.
Diazenediyl derivatives: Compounds with similar diazene linkages but different substituents, such as 5,5’-[(E)-Diazenediyl]dibutanoate.
Uniqueness
5,5’-[(E)-Diazenediyl]dipentanenitrile is unique due to the combination of the diazene and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
41295-83-4 |
|---|---|
Molekularformel |
C10H16N4 |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
5-(4-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h1-6,9-10H2 |
InChI-Schlüssel |
QNRSQFWYPSFVPW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN=NCCCCC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


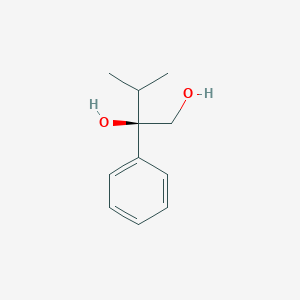
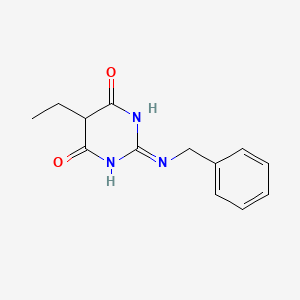
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)


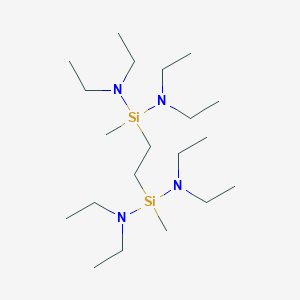
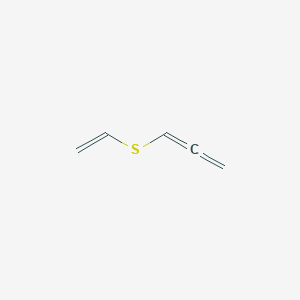
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
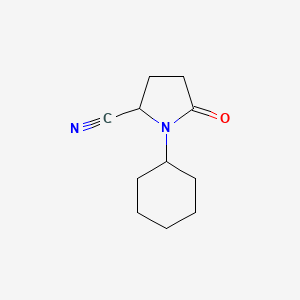
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)

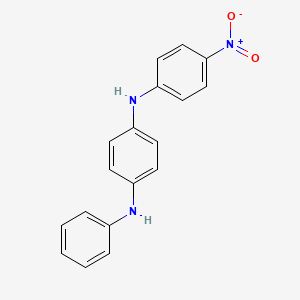
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
